molecular formula C12H15NO8 B8619610 Paranitrophenvl mannopyranoside

Paranitrophenvl mannopyranoside

Cat. No.: B8619610
M. Wt: 301.25 g/mol
InChI Key: IFBHRQDFSNCLOZ-IKQSSVLVSA-N
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Description

Paranitrophenyl mannopyranoside (PNP-α/β-D-mannopyranoside) is a synthetic glycoside widely used as a chromogenic substrate for studying glycosidase enzyme kinetics, particularly α- and β-mannosidases . Its structure comprises a mannopyranose ring linked to a 4-nitrophenyl group via an α- or β-glycosidic bond. The 4-nitrophenyl moiety acts as a leaving group, enabling spectrophotometric detection of enzymatic hydrolysis through the release of yellow 4-nitrophenolate (λmax = 400–405 nm) . This compound is pivotal in biochemical assays for diagnosing lysosomal storage disorders and characterizing carbohydrate-active enzymes .

Properties

Molecular Formula

C12H15NO8

Molecular Weight

301.25 g/mol

IUPAC Name

(2R,3S,4S,5S)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol

InChI

InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11+,12?/m1/s1

InChI Key

IFBHRQDFSNCLOZ-IKQSSVLVSA-N

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Methylumbelliferyl Mannopyranoside (4-MU-α/β-D-Mannopyranoside)

  • Structure : Replaces the 4-nitrophenyl group with a fluorescent 4-methylumbelliferyl (4-MU) group.
  • Application: Used for fluorometric assays (ex/em = 365/450 nm), offering higher sensitivity than PNP-mannopyranoside in low-activity enzyme detection .
  • Limitation : Requires UV light for detection, complicating real-time kinetic studies compared to colorimetric PNP substrates.

2-Chloro-4-Nitrophenyl Mannopyranoside

  • Structure : Substitutes the para-nitro group with a chloro-nitro group.
  • Activity : Exhibits similar enzymatic hydrolysis kinetics but with a slightly shifted absorption maximum (λmax = 410 nm), improving resolution in multi-enzyme assays .
  • Synthetic Accessibility: Requires halogenation steps, increasing synthesis complexity compared to PNP-mannopyranoside .

4-Methoxyphenyl Mannopyranoside

  • Structure : Features a methoxy group instead of nitro.
  • Binding Affinity: Shows weaker interactions with lectins and glycosidases due to reduced hydrophobicity and electron-withdrawing effects. highlights that hydrophobic 4-nitrophenyl groups enhance binding affinity by ~20× compared to non-nitrated analogs .
  • Theranostic Potential: Used in glycopolymer synthesis for thermoresponsive materials but lacks utility in enzymatic assays due to poor leaving-group properties .

Comparison with Non-Mannose Glycosides

Paranitrophenyl Glucopyranoside and Galactopyranoside

  • For example, α-mannosidases discriminate against gluco/galacto-configured substrates due to axial vs. equatorial C4 hydroxyl orientations .
  • Synthetic Challenges: β-Mannopyranosides are notoriously difficult to synthesize compared to β-glucopyranosides, which benefit from neighboring-group participation during glycosylation .

4-Nitrophenyl Xylopyranoside

  • Linkage Stability: β-Xylopyranosides are more readily synthesized than β-mannopyranosides due to favorable transition-state intermediates, as noted in .
  • Enzymatic Utility: Used for β-xylosidase assays but lacks cross-reactivity with mannosidases.

Structure–Activity Relationships (SAR) and Binding Studies

Hydrophobic vs. Polar Substituents

  • 4-Nitrophenyl Group: Enhances binding to molecularly imprinted nanoparticles (MINPs) by ~20× compared to non-nitrated analogs, as seen in . This is attributed to hydrophobic interactions and π-stacking .
  • Acyl Modifications: Benzene-sulphonyl or long-chain acyl groups on mannopyranosides improve antimicrobial activity, whereas unmodified PNP-mannopyranoside lacks intrinsic bioactivity .

Hydroxyl Group Inversion

  • C2/C3 Hydroxyls: Inversion of hydroxyl configurations (e.g., gluco → manno) reduces MINP binding affinity by 3–6×, demonstrating high sensitivity to stereochemistry .

13C-Labeled Analogs

  • Applications: Multiply 13C-labeled mannopyranosides (e.g., hexasaccharide 3 in ) enable NMR studies of carbohydrate conformation and enzyme binding .

Data Tables

Table 1: Enzymatic Hydrolysis Rates of PNP-Glycosides

Substrate Enzyme Target $ K_m $ (mM) $ V_{max} $ (μM/min) Detection Method
PNP-β-D-Mannopyranoside β-Mannosidase 0.15 12.4 Colorimetric
4-MU-β-D-Mannopyranoside β-Mannosidase 0.18 10.9 Fluorometric
PNP-β-D-Glucopyranoside β-Glucosidase 0.22 15.2 Colorimetric

Table 2: Binding Affinities of Mannopyranosides to MINP(5)

Compound $ K_a $ (×10³ M⁻¹) Relative Affinity vs. PNP-Mannopyranoside
PNP-α-D-Mannopyranoside 5.2 1.0 (reference)
PNP-α-D-Glucopyranoside 1.6 0.31
PNP-α-D-Galactopyranoside 0.9 0.17

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